molecular formula C19H19ClN4O2 B2988976 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone CAS No. 2034329-45-6

1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B2988976
CAS No.: 2034329-45-6
M. Wt: 370.84
InChI Key: SCJHSPBUJWBVBM-UHFFFAOYSA-N
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Description

1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of the indole and pyrimidine intermediates, followed by their coupling through various organic reactions such as nucleophilic substitution, condensation, and cyclization. Common reagents used in these reactions include bases, acids, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Condensation: Formation of larger molecules through the combination of smaller ones with the elimination of a small molecule such as water.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases. Reaction conditions such as temperature, solvent, and pressure are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific biological pathways.

Medicine

In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound may be used in the development of new materials with specific properties. Its unique structure could contribute to the design of advanced polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone include other indole and pyrimidine derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and overall structure. This unique arrangement may confer distinct properties and activities, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c20-14-10-22-19(23-11-14)26-15-4-3-7-24(12-15)18(25)8-13-9-21-17-6-2-1-5-16(13)17/h1-2,5-6,9-11,15,21H,3-4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJHSPBUJWBVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CNC3=CC=CC=C32)OC4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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